![molecular formula C5H11ClFNO2 B2382899 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride CAS No. 664990-44-7](/img/structure/B2382899.png)
2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride
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Overview
Description
Synthesis Analysis
A new (18)F-labeled branched amino acid, 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid (FAMB), has been prepared in 36% decay-corrected yield using no-carrier-added [(18)F]fluoride . The synthesis process involves nucleophilic fluorination reactions .Molecular Structure Analysis
The molecular structure of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride can be found in various databases such as PubChem .Scientific Research Applications
Synthesis Techniques
Stereoselective Synthesis : A study demonstrated the stereoselective synthesis of (+)-(S)-2-Amino-4-fluorobutanoic acid and its derivatives, highlighting its potential in the production of enantiomerically pure compounds, which is crucial in pharmaceutical applications (Laue, Kröger, Wegelius, & Haufe, 2000).
Oxazoline-oxazinone Oxidative Rearrangement : Another research focused on the synthesis of fluorinated amino acids, starting from 4,4,4-trifluoro-3-methylbutanoic acid. This process underscores the significance of 2-Amino-4-fluoro-2-methylbutanoic acid in creating valuable fluorinated amino acids, which are important in medicinal chemistry (Pigza, Quach, & Molinski, 2009).
Medical Imaging and Diagnostic Applications
- Tumor Imaging Agent : 2-Amino-4-[18F]fluoro-2-methylbutanoic acid (FAMB) was synthesized and evaluated as a potential tumor imaging agent. It was found to be transported primarily via the L type amino acid transport system, with high tumor to normal brain ratios in rats, suggesting its efficacy in tumor imaging (McConathy et al., 2003).
Interaction with Biological Systems
Interactions with Enzymes : Research has shown that 4-Amino-2-(substituted methyl)-2-butenoic acids are potent competitive reversible inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T). This indicates its potential role in studying enzyme activity and designing enzyme inhibitors (Silverman, Durkee, & Invergo, 1986).
Interactions with Sodium Dodecyl Sulfate : A study investigated the interactions of glycyl dipeptides, including 2-[(2-aminoacetyl)amino]-3-methylbutanoic acid, with sodium dodecyl sulfate. This research is significant in understanding the behavior of such compounds in different chemical environments (Yan, Zhang, Li, & Wang, 2010).
Chemical Synthesis and Development
Enantioselective Syntheses : The enantioselective synthesis of 2-amino-4-fluoropent-4-enoic acids, as isosteres of asparagine, was achieved, demonstrating the versatility of 2-Amino-4-fluoro-2-methylbutanoic acid in synthesizing structurally diverse compounds (Laue, Mück‐Lichtenfeld, & Haufe, 1999).
Synthesis of GABA Analogues : The synthesis of various GABA analogues, including 4-Amino-2-methylbutanoic acid, illustrates the application of 2-Amino-4-fluoro-2-methylbutanoic acid in creating compounds of pharmacological interest (Duke et al., 2004).
Mechanism of Action
properties
IUPAC Name |
2-amino-4-fluoro-2-methylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO2.ClH/c1-5(7,2-3-6)4(8)9;/h2-3,7H2,1H3,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYNSALCEAVHPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCF)(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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